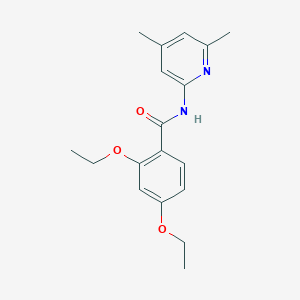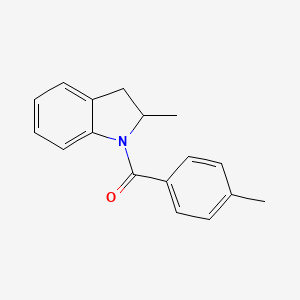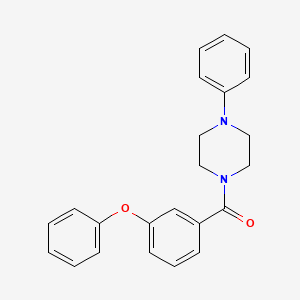
N-(4,6-dimethyl-2-pyridinyl)-2,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)-2,4-diethoxybenzamide, also known as DMP 323, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of insulin resistance and type 2 diabetes.
Mecanismo De Acción
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(4,6-dimethyl-2-pyridinyl)-2,4-diethoxybenzamide 323 leads to increased insulin sensitivity and glucose uptake in cells. This compound 323 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound 323 increases glucose uptake and glycogen synthesis in skeletal muscle cells, and improves insulin sensitivity in liver cells. In vivo studies in animal models have demonstrated improved glucose tolerance and insulin sensitivity, as well as reduced body weight and adiposity. This compound 323 has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4,6-dimethyl-2-pyridinyl)-2,4-diethoxybenzamide 323 as a research tool is its specificity for PTP1B inhibition, which allows for the study of its effects on insulin signaling without interfering with other cellular processes. However, its low solubility in aqueous solutions can make it difficult to work with in certain experimental conditions. Additionally, its potential toxicity and off-target effects must be carefully considered in experimental design.
Direcciones Futuras
Future research on N-(4,6-dimethyl-2-pyridinyl)-2,4-diethoxybenzamide 323 could focus on its potential therapeutic applications in the treatment of type 2 diabetes and obesity, as well as its anti-inflammatory and anti-cancer properties. Studies could also investigate the effects of this compound 323 on other cellular pathways and signaling molecules, and explore the potential for combination therapies with other drugs. Finally, efforts could be made to improve the solubility and pharmacokinetic properties of this compound 323 to enhance its utility as a research tool and potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-2,4-diethoxybenzamide 323 involves the reaction of 2,4-diethoxybenzoic acid with 4,6-dimethyl-2-pyridinecarboxaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyridinyl)-2,4-diethoxybenzamide 323 has been studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models, and this compound 323 has demonstrated similar effects in vitro and in vivo studies. Additionally, this compound 323 has been investigated for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-5-22-14-7-8-15(16(11-14)23-6-2)18(21)20-17-10-12(3)9-13(4)19-17/h7-11H,5-6H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVXKEDVZZKRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=N2)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5353639.png)
![3-isobutyl-1-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5353652.png)

![[1'-(4-isobutylbenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5353675.png)

![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
![8-(2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5353696.png)
![methyl 7-(2,4-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5353705.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5353708.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5353715.png)
![N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methyl-2-furamide](/img/structure/B5353718.png)

![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol](/img/structure/B5353728.png)
![1-cyclopentyl-4-(3-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5353731.png)
